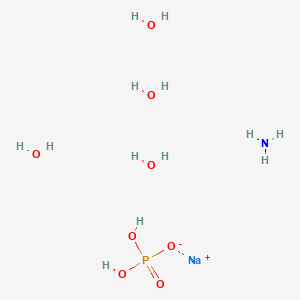![molecular formula C22H22NO2PS B12043255 Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043255.png)
Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine ligand developed by the Kwon Research Group. This compound is notable for its unique bicyclic structure, which includes a naphthyl group attached to a [2.2.1] bicyclic framework. It has found significant applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine typically involves the following steps:
Formation of the Bicyclic Framework: The initial step involves the construction of the [2.2.1] bicyclic core. This is often achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.
Phosphine Functionalization:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the electrophile used.
科学研究应用
Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用机制
The mechanism by which Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various catalytic reactions. The unique structure of the compound allows for high enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis.
相似化合物的比较
- Exo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine
Comparison: Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is unique due to the position of the naphthyl group, which influences its steric and electronic properties. This positioning allows for different reactivity and selectivity compared to its analogs. For instance, the exo configuration generally provides better enantioselectivity in catalytic reactions compared to the endo configuration .
属性
分子式 |
C22H22NO2PS |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
(1S,4S,5R)-2-(4-methylphenyl)sulfonyl-5-naphthalen-2-yl-2-aza-5-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C22H22NO2PS/c1-16-6-10-22(11-7-16)27(24,25)23-14-21-13-19(23)15-26(21)20-9-8-17-4-2-3-5-18(17)12-20/h2-12,19,21H,13-15H2,1H3/t19-,21-,26-/m0/s1 |
InChI 键 |
SJQXCVUHXMHJMD-ZVOVDXHFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2C[P@]3C4=CC5=CC=CC=C5C=C4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)



![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12043195.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)



![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043236.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)
![ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12043244.png)
